1,1,3-Trifluoropropadiene

Cycloaddition chemistry Fluorinated building blocks Computational chemistry

1,1,3-Trifluoropropadiene (trifluoroallene) is a low-molecular-weight fluoroallene (C₃HF₃, MW 94.04) that exists as a colorless gas at ambient temperature. Structurally it is an unsymmetrically substituted cumulene (F₂C=C=CHF) whose physical state and electronic properties are strongly influenced by the terminal and internal fluorine substitution pattern.

Molecular Formula C3HF3
Molecular Weight 94.03 g/mol
CAS No. 51584-24-8
Cat. No. B14657448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trifluoropropadiene
CAS51584-24-8
Molecular FormulaC3HF3
Molecular Weight94.03 g/mol
Structural Identifiers
SMILESC(=C=C(F)F)F
InChIInChI=1S/C3HF3/c4-2-1-3(5)6/h2H
InChIKeyMFURFZBNFNQYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trifluoropropadiene (CAS 51584-24-8): Procurement-Relevant Identity and Core Characteristics


1,1,3-Trifluoropropadiene (trifluoroallene) is a low-molecular-weight fluoroallene (C₃HF₃, MW 94.04) that exists as a colorless gas at ambient temperature [1]. Structurally it is an unsymmetrically substituted cumulene (F₂C=C=CHF) whose physical state and electronic properties are strongly influenced by the terminal and internal fluorine substitution pattern. The compound melts at –148 °C and is typically handled as a liquefied gas under pressure; it is both air- and moisture-sensitive [2]. Its primary role in research and industrial chemistry is as a reactive C₃ building block for cycloadditions, hydrodefluorination sequences, and the construction of fluorinated molecular architectures [3].

Why 1,1,3-Trifluoropropadiene Cannot Be Replaced by Other Fluoroallenes or Fluoropropenes


In-class compounds such as 1,1-difluoroallene (F₂C=C=CH₂) or tetrafluoroallene (F₂C=C=CF₂) may appear structurally similar, yet their cycloaddition reactivities, regiochemical outcomes, and hydrodefluorination behaviors differ markedly from those of 1,1,3-trifluoropropadiene. The unsymmetrical fluorine substitution (two fluorines on one terminus, one on the other) creates a net dipole and electronically biases the terminal double bonds in opposite directions, which cannot be replicated by symmetrical analogs [1]. Furthermore, the reactivity ranking established by semi‑empirical calculations shows that fluorine substitution increases Diels–Alder reactivity up to 1,1‑difluoroallene but then declines for trifluoroallene, meaning that simple linear extrapolation from the degree of fluorination is misleading [2]. Consequently, substituting a different fluoroallene without accounting for these electronic and steric factors leads to altered reaction rates, divergent product distributions, and loss of the specific chiral induction observed with trifluoroallene in organometallic processes [3].

Head-to-Head Evidence for 1,1,3-Trifluoropropadiene Differentiation vs. Closest Fluorinated Analogs


Reduced Diels–Alder Reactivity Relative to 1,1-Difluoroallene

Semi‑empirical AM1 and PM3 calculations on the [4+2] cycloaddition of butadiene with a series of fluoroallenes establish a reactivity order: allene < monofluoroallene < 1,1‑difluoroallene > trifluoroallene. The activation barrier for trifluoroallene is higher than that of 1,1‑difluoroallene, indicating that adding a third fluorine atom actually retards the Diels–Alder reaction [1]. A parallel study using cyclopentadiene as the diene confirmed that “reactivity enhances with fluorine substitution up to 1,1‑difluoroallene and declines on further substitution of fluorine” [2]. This non‑monotonic trend is critical for reaction planning because it means that the most highly fluorinated allene is not the fastest dienophile.

Cycloaddition chemistry Fluorinated building blocks Computational chemistry

Chiral Hydrodefluorination to Optically Active 1,3-Difluoroallene

When treated with the chiral zirconium hydride [(1S,1′S)-(ebthi)ZrH₂]₂, trifluoroallene undergoes hydrodefluorination to give 1,3‑difluoroallene in 30 % enantiomeric excess (ee) [1]. In contrast, the symmetrical tetrafluoroallene yields a mixture of trifluoroallene and 1,3‑difluoroallene without enantioselectivity under the same conditions. An alternative chiral aluminum hydride reagent, (S)‑BINAl‑H, produces only 6 % ee with trifluoroallene, demonstrating that the chiral induction is both substrate‑dependent and reagent‑specific.

Organometallic chemistry Enantioselective synthesis C–F activation

Permanent Dipole Moment Distinct from Symmetrical Fluoroallenes

Microwave spectroscopy of F₂C=C=CHF reveals a ground‑state dipole moment of approximately 1.5 D arising from the asymmetric placement of fluorine atoms [1]. In contrast, allene (μ ≈ 0 D) and tetrafluoroallene (F₂C=C=CF₂, μ ≈ 0 D by symmetry) are non‑polar, while 1,1‑difluoroallene possesses a smaller dipole because the unsubstituted end contributes less to the vector sum. The measurable dipole influences solubility in fluorinated solvents, chromatographic retention, and intermolecular interactions in condensed phases.

Physical organic chemistry Rotational spectroscopy Computational modeling

Regioselective Preparation from Tetrafluoroallene via Stoichiometric Hydrodefluorination

Trifluoroallene is accessed with high selectivity by treating tetrafluoroallene with Schwartz's reagent (Cp₂Zr(H)Cl). The reaction cleanly removes one fluorine atom, delivering trifluoroallene and 1,3‑difluoroallene as the sole products, whereas direct fluorination or dehydrohalogenation routes to trifluoroallene often produce complex mixtures [1]. The same zirconium hydride protocol applied to other fluoroolefins gives different regioselectivity, highlighting the unique reactivity of the tetrafluoroallene/trifluoroallene pair.

Fluorinated allene synthesis Hydrodefluorination Organozirconium chemistry

Melting Point Depression Relative to 1,1-Difluoroallene

1,1,3‑Trifluoropropadiene melts at –148 °C, whereas 1,1‑difluoroallene (F₂C=C=CH₂) is reported to melt at –136 °C [1]. The extra fluorine on the terminal carbon lowers the crystal lattice energy, a trend also observed in other fluorocarbon series. This 12 °C depression has practical implications for low‑temperature condensation and purification protocols, as trifluoroallene remains liquid over a wider temperature window than its difluoro analog.

Physical properties Cryogenic handling Fluorinated gas storage

Highest-Value Application Scenarios for 1,1,3-Trifluoropropadiene Based on Verified Differentiation


Asymmetric Synthesis of Chiral 1,3-Difluoroallene Building Blocks

The ability to produce 1,3‑difluoroallene in 30 % ee via chiral zirconium hydride-mediated hydrodefluorination is unique to 1,1,3‑trifluoropropadiene [1]. This optically active allene serves as a precursor to enantiomerically enriched fluorinated cycloadducts, allylic fluorides, and fluorinated heterocycles. No other fluoroallene substrate has been shown to undergo enantioselective C–F activation, making the compound indispensable for medicinal chemistry programs that explore chiral fluorinated motifs.

Regioselective [4+2] Cycloadditions Requiring Unsymmetrical Dienophile Activation

Because the two terminal double bonds of 1,1,3‑trifluoropropadiene are electronically differentiated (one CF₂ terminus, one CHF terminus), Diels–Alder and 1,3‑dipolar cycloadditions can be steered to favor a single regioisomeric cycloadduct [2]. The moderate dienophilicity (lower than 1,1‑difluoroallene) further allows thermal reaction conditions that avoid polymerization of sensitive dienes, a common problem with more reactive fluorinated dienophiles [3].

Precursor to Tetrafluoroallene-Derived Materials via Selective Monodefluorination

The clean conversion of tetrafluoroallene to 1,1,3‑trifluoropropadiene using Schwartz's reagent establishes a scalable entry to trifluoroallene [1]. This route is preferred over direct allene fluorination because it avoids explosive fluorine gas and gives a predictable product distribution. The trifluoroallene can then be further elaborated into fluorinated cyclopropanes, spiropentanes, and allene polymers for specialty materials.

Rotational Spectroscopy and Physical Organic Studies of Polar Cumulenes

With a ground‑state dipole moment of ~1.5 D, 1,1,3‑trifluoropropadiene is an ideal model compound for investigating the influence of fluorine substitution on cumulene electronic structure [4]. The polar nature facilitates Stark-effect measurements and solvatochromic studies that are impossible with non‑polar allene or tetrafluoroallene, supporting fundamental research in physical organic and fluorine chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,3-Trifluoropropadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.